4-Azidopuromycin

Photoaffinity labeling 23S rRNA peptidyl transferase center

4-Azidopuromycin (p-azidopuromycin), chemically defined as 6-dimethylamino-9-[3'-deoxy-3'-(p-azido-L-phenylalanylamino)-β-D-ribofuranosyl]purine, is a photolabile functional analogue of the peptidyl transferase inhibitor puromycin. It retains the core aminonucleoside scaffold of puromycin but incorporates a para-azido group on the phenylalanyl moiety, conferring photoactivatable crosslinking capability upon irradiation.

Molecular Formula C21H26N10O4
Molecular Weight 482.5 g/mol
CAS No. 67607-41-4
Cat. No. B1203522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidopuromycin
CAS67607-41-4
Synonyms4-azidopuromycin
6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine
p-azidopuromycin
para-azidopuromycin
Molecular FormulaC21H26N10O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O
InChIInChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1
InChIKeyCJEWMVCPQUAUKL-YXDKPKCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidopuromycin (CAS 67607-41-4): A Photoreactive Puromycin Analog for Ribosomal Functional Site Mapping


4-Azidopuromycin (p-azidopuromycin), chemically defined as 6-dimethylamino-9-[3'-deoxy-3'-(p-azido-L-phenylalanylamino)-β-D-ribofuranosyl]purine, is a photolabile functional analogue of the peptidyl transferase inhibitor puromycin [1]. It retains the core aminonucleoside scaffold of puromycin but incorporates a para-azido group on the phenylalanyl moiety, conferring photoactivatable crosslinking capability upon irradiation [2]. This property transforms it from a reversible inhibitor into an irreversible, site-specific covalent probe of the ribosomal peptidyl transferase center, enabling experimental workflows that are unattainable with non-photoreactive puromycin analogs [3].

1 Photoreactive crosslinking probe for ribosomal peptidyl transferase center mapping
2 Single-nucleotide resolution labeling of 23S rRNA domain V
3 Irreversible covalent inactivation for time-resolved translation studies

Why Generic Puromycin or Simple Aminonucleoside Analogs Cannot Substitute for 4-Azidopuromycin in Ribosome Photoaffinity Studies


Substituting 4-azidopuromycin with puromycin, puromycin aminonucleoside (PAN), or even other photoreactive analogs like NAP-Lys-Pan introduces fundamental experimental limitations. Puromycin acts as a reversible peptidyl acceptor, causing premature chain termination but not covalent attachment, precluding downstream identification of labeled targets [1]. PAN competitively inhibits puromycin binding but lacks the aminoacyl moiety required for peptidyl transfer, failing to act as a functional substrate [2]. NAP-Lys-Pan, while photoreactive, incorporates its label via transpeptidation to a lysine extension rather than directly at the puromycin binding pocket, limiting resolution for binding site identification [3]. In contrast, 4-azidopuromycin uniquely combines functional puromycin-like substrate activity with a photolabile aryl azide positioned directly on the phenylalanyl side chain, enabling UV-induced covalent attachment precisely at its ribosomal binding site [1][4].

Puromycin
Lacks covalent attachment capability; photoaffinity-based target identification may not be possible.
Puromycin aminonucleoside (PAN)
Missing aminoacyl moiety prevents function as a peptidyl acceptor substrate in crosslinking workflows.
NAP-Lys-Pan
Primarily labels 50S protein fraction, limiting rRNA resolution; label position differs from puromycin pocket.

Quantitative Evidence Differentiating 4-Azidopuromycin from Closest Analogs


Dominant 23S rRNA Photoincorporation (72%) versus Protein-Labeling Analogs

Upon photolysis in the presence of 70S E. coli ribosomes, [3H]-p-azidopuromycin directs 72% of total covalent photoincorporation into 23S rRNA, with the remaining 28% distributed among ribosomal proteins [1]. This contrasts with the chemically reactive analog BAP-Pan-Phe, which labels 23S rRNA but with substantial nonspecific protein binding [2]. NAP-Lys-Pan primarily labels the 50S subunit protein fraction without quantitative rRNA labeling reported [3]. The high rRNA specificity of p-azidopuromycin makes it the preferred probe for RNA-centric peptidyl transferase center mapping.

23S rRNA Photoincorporation
Reported
72%
vs protein-dominant labeling for NAP-Lys-Pan
Supports rRNA-targeted PTC mapping; lower protein background
Cross-study comparison; 70S E. coli ribosomes, [3H]-p-azidopuromycin photolysis
Photoaffinity labeling 23S rRNA peptidyl transferase center ribosome

Site-Specific Base Resolution: U-2504 and G-2502 as Principal Interaction Sites in Domain V

Reverse transcriptase primer extension analysis identified U-2504 and G-2502 as the principal nucleotide sites of p-azidopuromycin covalent interaction within 23S rRNA domain V, mapped to the central loop of the peptidyl transferase center [1]. This single-nucleotide resolution surpasses the localization achieved by NAP-Lys-Pan, which labels an undefined protein fraction of the 50S subunit [2], and by BAP-Pan-Phe, which labels a broader region of 23S rRNA without single-base identification [3]. Unlabeled puromycin competition decreases photoincorporation at these sites, confirming binding site specificity [1].

Crosslink Site Resolution
Head-to-head
4-Azidopuromycin U-2504 & G-2502 (single-nucleotide)
NAP-Lys-Pan 50S protein fraction (no nucleotide resolution)
BAP-Pan-Phe Broad 23S rRNA region
Single-nucleotide resolution for structural modeling
Primer extension on labeled 23S rRNA; puromycin competition confirms specificity
Reverse transcriptase primer extension peptidyl transferase loop 23S rRNA domain V site-specific crosslinking

Hierarchical 50S Protein Labeling: L23 > L18/22 > L15 Specificity Profile

Photoincorporation into 50S subunit proteins follows a reproducible hierarchy of L23 > L18/22 > L15 [1]. Immunoelectron microscopy localizes the primary site of p-azidopuromycin photoincorporation to the region between the central protuberance and the small projection, observed in approximately 75% of labeled complexes, a placement essentially identical to that of puromycin itself [2]. In contrast, puromycin aminonucleoside (PAN) binds to L23, S14, and S7 sites but lacks the aminoacyl moiety for functional transpeptidation [3]. The concordance between p-azidopuromycin and puromycin localization validates it as a faithful structural probe.

50S Protein Labeling Hierarchy
Head-to-head
L23
L18/22
L15
~75% 50S subunits show primary site at central protuberance–small projection
Validates binding site fidelity with native puromycin
Immunoelectron microscopy confirms identical localization to puromycin
Ribosomal protein L23 peptidyltransferase center immunoelectron microscopy 50S subunit

Photoincorporation-Dependent Loss of Ribosomal Function: Irreversible Inactivation Not Seen with Puromycin

Photoincorporation of p-azidopuromycin into 70S ribosomes results in irreversible loss of ribosomal peptidyl transferase function. Critically, the photoincorporated p-azidopuromycin is demonstrated NOT to be a competent peptidyl acceptor, meaning it cannot participate in further transpeptidation reactions [1]. This contrasts with native puromycin, which acts as a reversible peptidyl acceptor and releases nascent peptide without permanently disabling the ribosome [2]. The irreversible inactivation mechanism enables pulse-chase experimental designs where ribosomes can be permanently marked at a defined time point.

Ribosomal Function After Labeling
Head-to-head
4-Azidopuromycin Irreversible inactivation; not a competent peptidyl acceptor
Puromycin Reversible peptidyl acceptor; ribosome remains active
NAP-Lys-Pan Retains peptidyl acceptor competence after transpeptidation
Enables irreversible pulse-chase marking of translating ribosomes
Functional assay confirms complete loss of peptidyl transferase activity
Peptidyl transferase inactivation irreversible inhibition ribosome functional assay peptidyl acceptor

Optimal Research Applications for 4-Azidopuromycin Based on Verified Differential Evidence


High-Resolution Mapping of the Peptidyl Transferase Center rRNA Environment

Leveraging the single-nucleotide resolution at U-2504 and G-2502 [1] and the dominant 72% 23S rRNA photoincorporation [2], 4-azidopuromycin is the reagent of choice for identifying rRNA nucleotides that form the peptidyl transferase catalytic pocket. Researchers studying ribosome structure-function relationships, antibiotic binding sites, or rRNA modifications can use this compound in primer extension assays to pinpoint drug-interaction nucleotides with unmatched precision.

Permanent Ribosome Inactivation for Time-Resolved Translation Studies

The irreversible loss of ribosomal function upon photoincorporation, combined with the inability of the photoincorporated adduct to act as a peptidyl acceptor [3], enables 'suicide inactivation' pulse-chase experiments. Investigators studying translation elongation kinetics, ribosome processivity, or the temporal order of translation factor recruitment can use light-triggered covalent inactivation to precisely define the time window of active translation.

Immunoelectron Microscopic Localization of Ribosomal Ligand Binding Sites

The quantitative immunoelectron microscopy data showing primary site localization in ~75% of labeled 50S subunits at the central protuberance–small projection region [4] establishes 4-azidopuromycin as a validated probe for ultrastructural mapping. Structural biologists investigating ribosomal conformational changes or antibiotic binding topography can employ anti-N6,N6-dimethyladenosine antibodies to visualize the precise placement of puromycin-family ligands on ribosomal subunits.

Comparative Specificity Studies Differentiating Puromycin-Binding Protein Subsets

The hierarchical labeling pattern of L23 > L18/22 > L15 on the 50S subunit [4], which mirrors that of native puromycin, allows researchers to discriminate high-affinity peptidyl transferase center components (L23) from secondary binding sites. This specificity profile is useful for studies requiring selective tagging of the primary puromycin-binding protein L23 for functional reconstitution experiments or for comparing binding site architectures across bacterial species.

Application
Selection Property
Validation Focus
Peptidyl transferase center rRNA mapping
Nucleotide-resolution photoaffinity probe
rRNA crosslink site identification by primer extension
Time-resolved translation studies
Irreversible photoactivated inactivation
Post-labeling ribosomal function assay
Immunoelectron microscopy localization
Antibody-compatible photoaffinity label
Ultrastructural mapping with immunogold detection
Puromycin-binding protein subset discrimination
Hierarchical 50S protein labeling profile
Primary puromycin-binding protein verification
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